4-Bromo-2-chloro-3-(trifluoromethoxy)aniline
CAS No.: 1804384-26-6
Cat. No.: VC2774984
Molecular Formula: C7H4BrClF3NO
Molecular Weight: 290.46 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1804384-26-6 |
|---|---|
| Molecular Formula | C7H4BrClF3NO |
| Molecular Weight | 290.46 g/mol |
| IUPAC Name | 4-bromo-2-chloro-3-(trifluoromethoxy)aniline |
| Standard InChI | InChI=1S/C7H4BrClF3NO/c8-3-1-2-4(13)5(9)6(3)14-7(10,11)12/h1-2H,13H2 |
| Standard InChI Key | VSWDJRAXBOJXPH-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1N)Cl)OC(F)(F)F)Br |
| Canonical SMILES | C1=CC(=C(C(=C1N)Cl)OC(F)(F)F)Br |
Introduction
4-Bromo-2-chloro-3-(trifluoromethoxy)aniline is an organic compound with the molecular formula C₇H₄BrClF₃NO. It features a benzene ring substituted with a bromine atom at the para position, a chlorine atom at the ortho position, and a trifluoromethoxy group at the meta position. This unique combination of substituents contributes to its distinct chemical behavior and makes it a valuable intermediate in various synthetic applications in organic chemistry and medicinal chemistry.
Synthesis Methods
The synthesis of 4-Bromo-2-chloro-3-(trifluoromethoxy)aniline typically involves multi-step reactions. In industrial settings, continuous flow reactors are often utilized for large-scale production, allowing for precise control over reaction parameters to enhance yield and purity.
Biological Activity
Preliminary studies indicate that 4-Bromo-2-chloro-3-(trifluoromethoxy)aniline exhibits significant biological activity. It has been explored for its potential as an enzyme inhibitor and in protein-ligand interactions. The trifluoromethoxy group enhances its lipophilicity, which is crucial for interacting with biological targets.
Applications and Research Findings
This compound finds applications in various fields, including organic synthesis and medicinal chemistry. Interaction studies focus on how it interacts with biological targets, such as enzymes and proteins, influencing cellular metabolism and signaling pathways.
Table: Structural Features and Unique Aspects of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Bromo-4-chloro-6-(trifluoromethyl)aniline | Similar structure but with a trifluoromethyl group | Affects reactivity and applications |
| 2-Chloro-6-(trifluoromethoxy)aniline | Lacks bromine atom | Less reactive in certain substitution reactions |
| 4-Bromo-2-chloro-6-(trifluoromethyl)aniline | Contains trifluoromethyl group | Different electronic properties impacting reactivity |
Safety and Handling
Due to the absence of documented safety information, it is essential to handle 4-Bromo-2-chloro-3-(trifluoromethoxy)aniline with caution, assuming it possesses similar hazards to other halogenated aromatic amines. These can include skin irritation and serious eye damage upon contact, necessitating careful handling in laboratory settings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume